5-(2-Isopropyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
5-(2-Isopropyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both imidazole and tetrahydropyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropylimidazole with a suitable tetrahydropyridine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Isopropyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole and pyridine derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
5-(2-Isopropyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(2-Isopropyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring can also contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylimidazole: Shares the imidazole ring but lacks the tetrahydropyridine component.
1,2,3,6-Tetrahydropyridine: Contains the tetrahydropyridine ring but lacks the imidazole component.
5-(2-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
5-(2-Isopropyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both imidazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(2-propan-2-yl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C11H17N3/c1-8(2)11-13-7-10(14-11)9-4-3-5-12-6-9/h4,7-8,12H,3,5-6H2,1-2H3,(H,13,14) |
InChI Key |
LJEUTDSPVGDJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)C2=CCCNC2 |
Origin of Product |
United States |
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